molecular formula C10H13Cl2NO B1451585 3-(2-Chlorophenoxy)pyrrolidine hydrochloride CAS No. 1185298-15-0

3-(2-Chlorophenoxy)pyrrolidine hydrochloride

Cat. No. B1451585
M. Wt: 234.12 g/mol
InChI Key: LTLSKZXQXKHRPE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO and a molecular weight of 234.12 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 3-(2-Chlorophenoxy)pyrrolidine hydrochloride is 1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(2-Chlorophenoxy)pyrrolidine hydrochloride is a solid substance . Its molecular weight is 234.12 . The InChI code provides a detailed view of its molecular structure .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Research indicates that pyrrolidine derivatives, including compounds similar to 3-(2-Chlorophenoxy)pyrrolidine hydrochloride, are significant in the field of organic synthesis. For instance, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, related to the compound , have demonstrated fungicidal activity and are used for pharmacological and agrochemical screenings (Kuzenkov & Zakharychev, 2009). Additionally, the synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones has been explored for potential applications in medicine and agrochemicals (Bellesia et al., 2001). These studies highlight the versatility of pyrrolidine derivatives in creating compounds with potential biological activities.

Vasodilatory Properties

A study on Buflomedil hydrochloride, which contains a pyrrolidine ring structure similar to 3-(2-Chlorophenoxy)pyrrolidine hydrochloride, shows its application as a vasodilator drug. The compound has been used as a rheological agent due to its ability to dilate blood vessels (Ravikumar & Sridhar, 2006). This suggests potential cardiovascular applications for similar pyrrolidine-based compounds.

Potential in Bioactive Compound Synthesis

Pyrrolidines are key in synthesizing various bioactive compounds. A study highlighted the synthesis of reactive 3-pyrrolin-2-ones in conjugate addition reactions, aiming at the preparation of biologically active pyrrolidines and 2-pyrrolidinones (Alves, 2007). This underlines the significance of pyrrolidine derivatives in creating new medicinal molecules.

Antioxidant Activity

The synthesis and evaluation of 3-pyrroline-2-ones, derivatives of 2-pyrrolidinones, have been studied for their antioxidant activity. These compounds have shown promising results as radical scavengers, indicating their potential in developing new antioxidants (Nguyen et al., 2022).

Safety And Hazards

The safety information available indicates that 3-(2-Chlorophenoxy)pyrrolidine hydrochloride is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2-chlorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLSKZXQXKHRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663052
Record name 3-(2-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenoxy)pyrrolidine hydrochloride

CAS RN

1185298-15-0
Record name Pyrrolidine, 3-(2-chlorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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